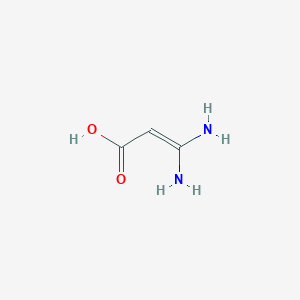
3,3-Diaminoacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diaminoacrylic acid is an organic compound with the molecular formula C3H6N2O2 It is characterized by the presence of two amino groups attached to the acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Diaminoacrylic acid can be synthesized through several methods. One common approach involves the reaction of ethyl 3,3-diaminoacrylate with various aromatic and heteroaromatic nitriles containing a labile halogen atom in the ortho position. This reaction typically occurs at room temperature and leads to the formation of substitution products, which can be further cyclized into fused azines under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of these methods depends on the availability of raw materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diaminoacrylic acid undergoes various chemical reactions, including substitution, cyclization, and condensation reactions. For instance, it reacts with ortho-haloarenecarbonitriles to form substitution products, which can then be cyclized into fused azines .
Common Reagents and Conditions:
Substitution Reactions: Typically involve aromatic and heteroaromatic nitriles with labile halogen atoms.
Cyclization Reactions: Often require heating to temperatures between 200-270°C to achieve the desired fused azine products.
Major Products: The major products formed from these reactions include fused diaminoazines, which are of interest due to their potential biological activity and unique structural properties .
Scientific Research Applications
3,3-Diaminoacrylic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs and treatment strategies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-diaminoacrylic acid involves its ability to act as a nucleophile in various chemical reactions. The amino groups on the molecule can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and complex structures. The specific molecular targets and pathways involved depend on the nature of the reactions and the conditions under which they are carried out .
Comparison with Similar Compounds
3,3-Diaminoacrylate: A closely related compound that shares similar chemical properties and reactivity.
α-Acylacetamidines: Compounds that exist in the form of enediamines and participate in similar substitution and cyclization reactions.
Uniqueness: 3,3-Diaminoacrylic acid is unique due to its dual amino groups, which provide enhanced nucleophilicity and reactivity compared to similar compounds. This makes it a valuable building block for the synthesis of complex organic molecules and materials with specialized properties .
Properties
Molecular Formula |
C3H6N2O2 |
|---|---|
Molecular Weight |
102.09 g/mol |
IUPAC Name |
3,3-diaminoprop-2-enoic acid |
InChI |
InChI=1S/C3H6N2O2/c4-2(5)1-3(6)7/h1H,4-5H2,(H,6,7) |
InChI Key |
WHGZPSATAVMLQM-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


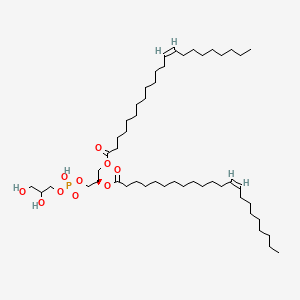
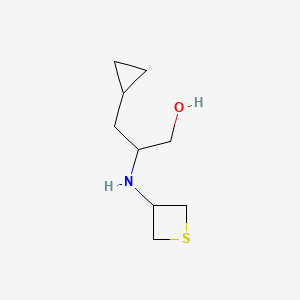
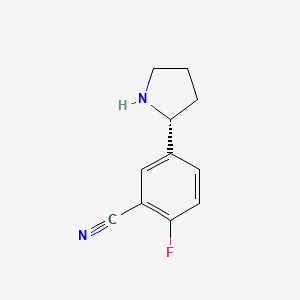
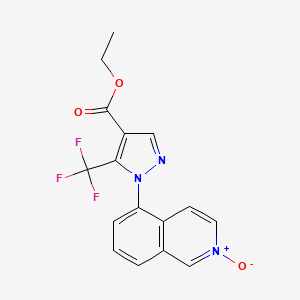
![3-Bromopyrido[1,2-a]pyrimidin-4-one](/img/structure/B12983687.png)

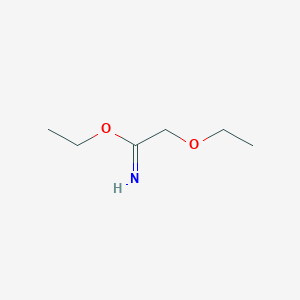
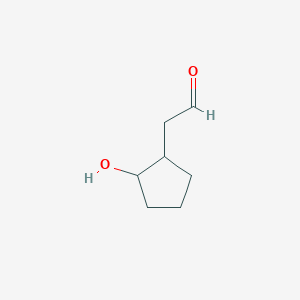
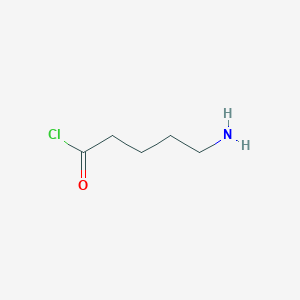

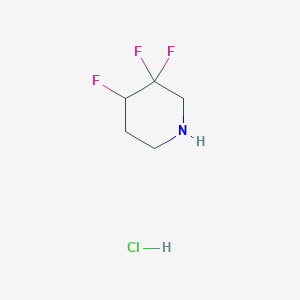
![4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12983705.png)
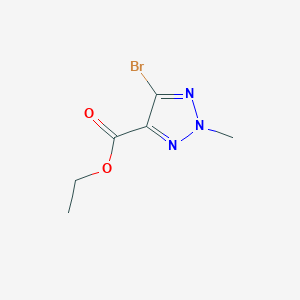
![tert-Butyl 6-methyl-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12983717.png)
